molecular formula C9H11O4P B8496917 2-Propoxy-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 10508-77-7

2-Propoxy-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No. B8496917
M. Wt: 214.15 g/mol
InChI Key: LWBAJCQHTWKHKX-UHFFFAOYSA-N
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Patent
US04642365

Procedure details

Pyrocatechol (0.856 g, 7.77 mM) was dissolved in 32 ml of ether and, using 1.573 g (15.54 mM) of triethylamine and 1.484 g (7.77 mM) of n-propyl dichlorophosphate, the reaction was carried out at -30° C. to -25° C. and the reaction mixture treated in the same manner as in Reference Example 1. There was obtained 1.695 g (95.6% yield) of n-propyl o-phenylene phosphate as a viscous oil (slightly turbid).
Quantity
0.856 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.573 g
Type
reactant
Reaction Step Two
Quantity
1.484 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(N(CC)CC)C.[P:16](Cl)(Cl)([O:18][CH2:19][CH2:20][CH3:21])=[O:17]>CCOCC>[P:16]1([O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)([O:18][CH2:19][CH2:20][CH3:21])=[O:17]

Inputs

Step One
Name
Quantity
0.856 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
32 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.573 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.484 g
Type
reactant
Smiles
P(=O)(OCCC)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at -30° C. to -25° C.
ADDITION
Type
ADDITION
Details
the reaction mixture treated in the same manner as in Reference Example 1

Outcomes

Product
Name
Type
product
Smiles
P1(=O)(OCCC)OC2=C(C=CC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.695 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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